
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
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Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14BrNO3S and its molecular weight is 320.2 g/mol. The purity is usually 95%.
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Biological Activity
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonyl group and a brominated methoxyphenyl moiety. Its molecular formula is C12H14BrNO2S, with a molecular weight of approximately 316.22 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonyl group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can lead to modulation of key signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including A549 lung adenocarcinoma cells. The compound's effectiveness was compared against standard chemotherapeutics like cisplatin, revealing a structure-dependent potency.
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 | 10 | |
Cisplatin | A549 | 5 | |
Compound X (similar structure) | A549 | 15 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. Preliminary findings suggest that it exhibits selective activity against these pathogens, making it a candidate for further development in combating antibiotic resistance.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | 8 | |
Escherichia coli | 16 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the brominated phenyl and pyrrolidine moieties significantly influence the biological activity of the compound. For instance, variations in the substituents on the phenyl ring can enhance or diminish anticancer effects.
Table 3: SAR Analysis
Substituent | Effect on Activity |
---|---|
Bromine | Increases reactivity and potency |
Methoxy | Enhances solubility and bioavailability |
Sulfonyl group | Critical for enzyme interaction |
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- Anticancer Study : A study involving A549 cells demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest a promising role in cancer therapy targeting lung cancer cells .
- Antimicrobial Resistance : Another investigation focused on its efficacy against resistant strains of Staphylococcus aureus, showing that this compound could inhibit growth at lower concentrations than traditional antibiotics.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQJHZVAVRUQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351439 |
Source
|
Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691381-10-9 |
Source
|
Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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